10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecane-3,13-dione is a complex organic compound classified under the category of alkaloids, specifically within the subclass of Stemona alkaloids. Its structure features a unique tetracyclic arrangement that includes both nitrogen and oxygen heteroatoms, contributing to its diverse biological properties. The compound's IUPAC name reflects its intricate molecular architecture, which is essential for its function and reactivity.
This compound is derived from natural sources, particularly from plants such as Stemona sessilifolia and Stemona tuberosa, which are known for their medicinal properties. These plants have been traditionally used in various cultures for their therapeutic effects, particularly in treating respiratory conditions and as anti-parasitic agents .
10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecane-3,13-dione is classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their pharmacological activities, often serving as bioactive compounds in medicinal chemistry.
The synthesis of 10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecane-3,13-dione can be achieved through various methods involving multi-step organic reactions. While specific synthetic pathways for this compound are not widely documented in literature, similar compounds can be synthesized using techniques such as:
Technical details regarding the exact reaction conditions (temperature, pressure, solvents) would depend on the specific synthetic route chosen.
The molecular formula of 10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecane-3,13-dione is , with a molecular weight of approximately 291.40 g/mol .
The SMILES representation of this compound is CCC1C2CCCCN3C2C(CC3=O)C4C1OC(=O)C4C
, which provides insight into its connectivity and stereochemistry .
10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecane-3,13-dione can undergo various chemical reactions typical for alkaloids:
Details regarding specific reaction mechanisms would require empirical data from experimental studies.
The mechanism of action for 10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecane-3,13-dione involves interactions with biological targets that may include:
Quantitative data regarding binding affinities and inhibition constants would enhance understanding but are currently limited.
Predicted toxicity profiles suggest potential irritant effects on skin and eyes and possible reproductive toxicity .
CAS No.: 147568-66-9
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2